molecular formula C9H14N4O5S3 B2798347 methyl 2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1351590-92-5

methyl 2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2798347
CAS No.: 1351590-92-5
M. Wt: 354.41
InChI Key: PDFJSLFNPLOMSD-UHFFFAOYSA-N
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Description

Methyl 2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C9H14N4O5S3 and its molecular weight is 354.41. The purity is usually 95%.
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Biological Activity

Methyl 2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C10_{10}H14_{14}N4_{4}O3_{3}S2_{2}
  • Molecular Weight : Approximately 278.37 g/mol

Biological Activities

Research indicates that derivatives of 1,3,4-thiadiazole, including methyl 2-((5-(2-(N-methylmethylsulfonamido)-acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance:
    • A study reported that compounds containing thiadiazole exhibited activity against Staphylococcus aureus and Candida albicans .
    • The minimum inhibitory concentration (MIC) for related compounds ranged from 50 to 100 μg/mL against tested microorganisms .
  • Anticancer Potential : Thiadiazole derivatives have been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth .
  • Anti-inflammatory Effects : Research has indicated that some thiadiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Synthesis and Testing

A notable study synthesized several thiadiazole derivatives and evaluated their biological activities. The synthesis involved the reaction of various starting materials under controlled conditions to yield the desired thiadiazole compounds. The biological activities were assessed using standard microbiological methods.

Table 1: Biological Activity Overview of Thiadiazole Derivatives

Compound NameBiological ActivityMIC (μg/mL)Reference
Compound AAntimicrobial50
Compound BAnticancerN/A
Compound CAnti-inflammatory75

The mechanism by which methyl 2-((5-(2-(N-methylmethylsulfonamido)-acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its biological effects is believed to involve the inhibition of key enzymes or receptors in microbial cells or cancer cells. This interference disrupts cellular processes essential for growth and survival.

Properties

IUPAC Name

methyl 2-[[5-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O5S3/c1-13(21(3,16)17)4-6(14)10-8-11-12-9(20-8)19-5-7(15)18-2/h4-5H2,1-3H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFJSLFNPLOMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NN=C(S1)SCC(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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